molecular formula C13H15N3O2S B12624406 (2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine CAS No. 918538-79-1

(2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine

Cat. No.: B12624406
CAS No.: 918538-79-1
M. Wt: 277.34 g/mol
InChI Key: WVMQTADCXFGIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound features a nitrophenyl group, which is known for its electron-withdrawing properties, and a thiazole ring, which is often found in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine typically involves the condensation of appropriate thioamides with nitro-substituted benzaldehydes under acidic or basic conditions. Common reagents used in the synthesis include thioamides, nitrobenzaldehydes, and catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or aminated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, thiazole derivatives are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, compounds containing thiazole rings are explored for their therapeutic potential. This compound might be studied for its potential as a drug candidate or as a lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the thiazole ring might be involved in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N,3-Diethyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-imine: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    (2Z)-N,3-Diethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-imine: Similar structure but with a methylphenyl group instead of a nitrophenyl group.

Uniqueness

The presence of the nitrophenyl group in (2Z)-N,3-Diethyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine makes it unique compared to its analogs. The nitro group is a strong electron-withdrawing group, which can significantly influence the compound’s reactivity and biological activity.

Properties

CAS No.

918538-79-1

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N,3-diethyl-4-(4-nitrophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C13H15N3O2S/c1-3-14-13-15(4-2)12(9-19-13)10-5-7-11(8-6-10)16(17)18/h5-9H,3-4H2,1-2H3

InChI Key

WVMQTADCXFGIAS-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.